molecular formula C19H23FN2O2 B11315105 4-fluoro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide

4-fluoro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11315105
M. Wt: 330.4 g/mol
InChI Key: HFODFEHJDJAGCL-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine as a nucleophile.

    Formation of the benzamide core: The benzamide core is formed by reacting the appropriate benzoyl chloride with an amine precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The benzamide core can be reduced to form amines or other reduced products.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced amine derivatives of the benzamide core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain receptors, while the piperidine and furan rings can interact with hydrophobic pockets in proteins. The benzamide core can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the fluoro group can enhance metabolic stability and binding affinity, while the furan and piperidine rings can provide additional sites for interaction with biological targets.

Properties

Molecular Formula

C19H23FN2O2

Molecular Weight

330.4 g/mol

IUPAC Name

4-fluoro-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C19H23FN2O2/c1-14-5-10-18(24-14)17(22-11-3-2-4-12-22)13-21-19(23)15-6-8-16(20)9-7-15/h5-10,17H,2-4,11-13H2,1H3,(H,21,23)

InChI Key

HFODFEHJDJAGCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC=C(C=C2)F)N3CCCCC3

Origin of Product

United States

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